molecular formula C13H16N2O2 B2399324 N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide CAS No. 2411260-90-5

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide

Cat. No.: B2399324
CAS No.: 2411260-90-5
M. Wt: 232.283
InChI Key: DKCRIHCRZNLMHJ-UHFFFAOYSA-N
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Description

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide is an organic compound with a complex structure that includes an ethylanilino group, an oxoethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide typically involves the reaction of N-ethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with propargylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated analogs.

Scientific Research Applications

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(N-Methylanilino)-2-oxoethyl]prop-2-enamide
  • N-[2-(N-Phenylanilino)-2-oxoethyl]prop-2-enamide
  • N-[2-(N-Isopropylanilino)-2-oxoethyl]prop-2-enamide

Uniqueness

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide is unique due to its specific ethylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(N-ethylanilino)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-12(16)14-10-13(17)15(4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCRIHCRZNLMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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